molecular formula C9H16ClNO2 B13518708 2-Aminonon-8-ynoic acid hydrochloride

2-Aminonon-8-ynoic acid hydrochloride

Cat. No.: B13518708
M. Wt: 205.68 g/mol
InChI Key: BWOXNAVTWYSQAV-UHFFFAOYSA-N
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Description

2-Aminonon-8-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of non-8-ynoic acid, featuring an amino group at the second carbon and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonon-8-ynoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with non-8-ynoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminonon-8-ynoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The triple bond in the non-8-ynoic acid moiety can be reduced to form saturated or partially saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Saturated amines, alkanes.

    Substitution Products: Amides, esters.

Scientific Research Applications

2-Aminonon-8-ynoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminonon-8-ynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the triple bond in the non-8-ynoic acid moiety can participate in various chemical reactions. These interactions can modulate enzyme activity, disrupt cellular processes, and lead to the desired biological effects.

Comparison with Similar Compounds

    2-Aminonon-8-enoic acid: Similar structure but with a double bond instead of a triple bond.

    2-Aminononanoic acid: Saturated analog with no unsaturation in the carbon chain.

    2-Aminooctanoic acid: Shorter carbon chain analog.

Uniqueness: 2-Aminonon-8-ynoic acid hydrochloride is unique due to the presence of both an amino group and a triple bond in its structure

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-aminonon-8-ynoic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h1,8H,3-7,10H2,(H,11,12);1H

InChI Key

BWOXNAVTWYSQAV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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